molecular formula C18H41N3O4 B15180300 Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate CAS No. 94023-57-1

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate

Cat. No.: B15180300
CAS No.: 94023-57-1
M. Wt: 363.5 g/mol
InChI Key: OEYISMOCJILKRY-UHFFFAOYSA-N
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Description

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is a quaternary ammonium compound with a unique structure that combines a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic carboxyethyl group. This structure provides it with excellent surfactant properties and makes it highly effective in disrupting cell membranes, which is not as pronounced in other similar compounds .

Properties

CAS No.

94023-57-1

Molecular Formula

C18H41N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate

InChI

InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3

InChI Key

OEYISMOCJILKRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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